molecular formula C10H18O2 B13783991 4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane CAS No. 6413-74-7

4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane

Cat. No.: B13783991
CAS No.: 6413-74-7
M. Wt: 170.25 g/mol
InChI Key: KYIPJDJFXLVIDL-AATRIKPKSA-N
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Description

4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane is an organic compound with a unique structure that includes a dioxane ring substituted with trimethyl and propenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4,4,6-trimethyl-2-heptenyl derivatives, which are reacted with suitable reagents to form the desired dioxane ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, distillation, and crystallization are often employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-(1-propenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,6-Trimethyl-2-heptenyl derivatives: These compounds share a similar structural framework but differ in the functional groups attached to the dioxane ring.

    Other dioxane derivatives: Compounds with different substituents on the dioxane ring, which may exhibit different chemical and biological properties.

Properties

CAS No.

6413-74-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4,4,6-trimethyl-2-[(E)-prop-1-enyl]-1,3-dioxane

InChI

InChI=1S/C10H18O2/c1-5-6-9-11-8(2)7-10(3,4)12-9/h5-6,8-9H,7H2,1-4H3/b6-5+

InChI Key

KYIPJDJFXLVIDL-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C1OC(CC(O1)(C)C)C

Canonical SMILES

CC=CC1OC(CC(O1)(C)C)C

Origin of Product

United States

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